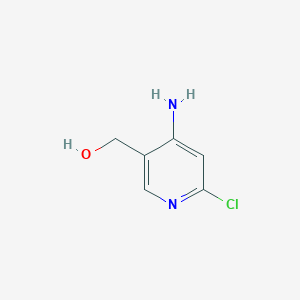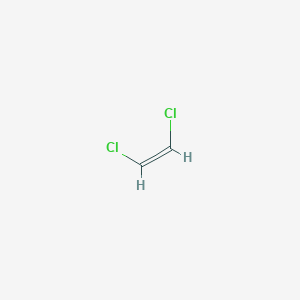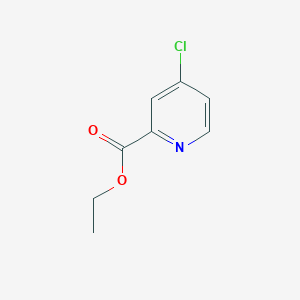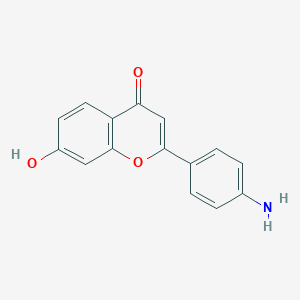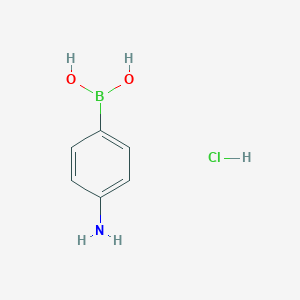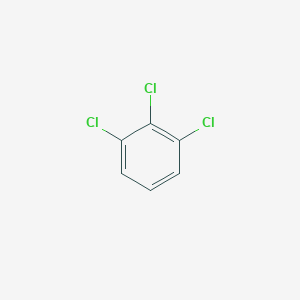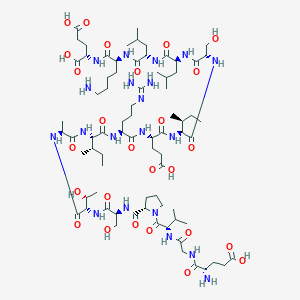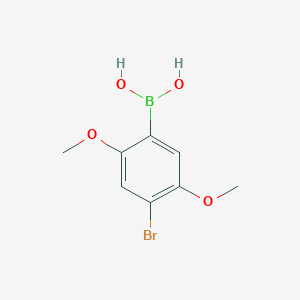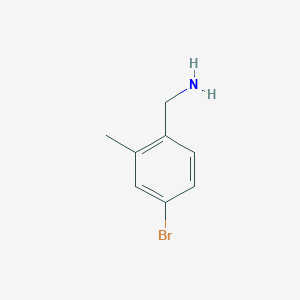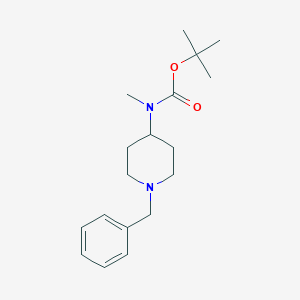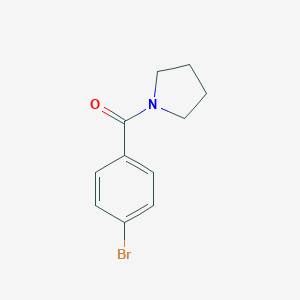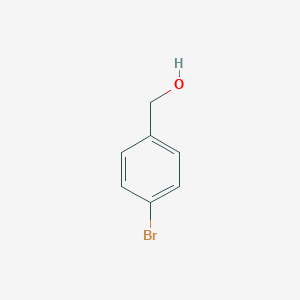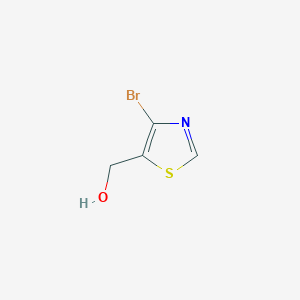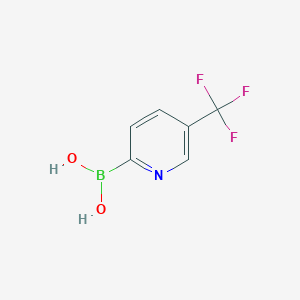
5-(三氟甲基)吡啶-2-硼酸
描述
5-(Trifluoromethyl)pyridine-2-boronic acid is a boronic acid derivative with a trifluoromethyl group and a pyridine ring. It is related to other boronic acids and pyridine compounds that have been studied for their chemical properties and potential applications in organic synthesis and catalysis.
Synthesis Analysis
The synthesis of related boronic acid compounds involves the use of halogenated pyridines as starting materials. For instance, the synthesis of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid was achieved using 2-chloro-4-iodo-5-trifluoromethyl pyridine, reacting with n-butyl lithium reagent under controlled conditions to yield a product with high purity and yield . This suggests that similar methodologies could be applied to synthesize 5-(Trifluoromethyl)pyridine-2-boronic acid.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is often characterized using techniques such as IR, NMR, and X-ray diffraction. For example, the structure of (3-(pyrrolidine-1-yl)-5-(trifluoromethyl)phenyl)boronic acid was confirmed by X-ray diffraction, and its electronic structure was analyzed using DFT, showing consistency between the optimized DFT structure and the crystal structure . This indicates that 5-(Trifluoromethyl)pyridine-2-boronic acid could also be analyzed using similar methods to understand its molecular conformation and electronic properties.
Chemical Reactions Analysis
Boronic acids are known to participate in various chemical reactions, including catalytic processes. Tris(pentafluorophenyl)borane, a related boron Lewis acid, has been used in catalytic hydrometallation reactions, alkylations, and aldol-type reactions . Additionally, 2,4-bis(trifluoromethyl)phenylboronic acid has been used as a catalyst for dehydrative amidation between carboxylic acids and amines . These studies suggest that 5-(Trifluoromethyl)pyridine-2-boronic acid could also be involved in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids and their derivatives can be influenced by their molecular structures. For example, the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals a water-bridged hydrogen-bonding network, which is important for understanding the compound's solubility and reactivity . The molecular structures of pyridine complexes with boron trifluoride, boron trichloride, and boron tribromide have been studied by gas phase electron diffraction, providing insights into the bonding interactions and geometries of these complexes . These findings can be extrapolated to predict the behavior of 5-(Trifluoromethyl)pyridine-2-boronic acid in various environments.
科学研究应用
Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry
- Application Summary : 5-(Trifluoromethyl)pyridine-2-boronic acid is used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
- Methods of Application : The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
- Results or Outcomes : The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Trifluoromethylpyridines
- Scientific Field : Agrochemical and Pharmaceutical Industries
- Application Summary : Trifluoromethylpyridine (TFMP) and its derivatives, including 5-(Trifluoromethyl)pyridine-2-boronic acid, are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Methods of Application : The synthesis and applications of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Formation of Pyridyl Boronic Ester
- Scientific Field : Organic Chemistry
- Application Summary : 5-(Trifluoromethyl)pyridine-2-boronic acid is used as a key starting material for the formation of pyridyl boronic ester such as pyridine-2-boronic acid dimethyl ester .
- Methods of Application : The dimethyl ester reacts with bromquinoline to prepare the 2-pyridyl derivative of quinoline .
- Results or Outcomes : The product of this reaction is the 2-pyridyl derivative of quinoline .
Heterocyclization with α-Oxocarboxylic Acids
- Scientific Field : Organic Chemistry
- Application Summary : 5-(Trifluoromethyl)pyridine-2-boronic acid is used as a reactant in heterocyclization with α-oxocarboxylic acids .
- Methods of Application : The specific methods of application and experimental procedures would depend on the specific α-oxocarboxylic acid used and the desired product .
- Results or Outcomes : The outcome of this reaction is the formation of a heterocyclic compound .
Synthesis of Heteroaryl Benzylureas
- Scientific Field : Medicinal Chemistry
- Application Summary : 5-(Trifluoromethyl)pyridine-2-boronic acid is used as a precursor to biologically active molecules including heteroaryl benzylureas .
- Methods of Application : The specific methods of application and experimental procedures would depend on the specific heteroaryl benzylurea being synthesized .
- Results or Outcomes : Heteroaryl benzylureas synthesized using 5-(Trifluoromethyl)pyridine-2-boronic acid have been found to have glycogen synthase kinase 3 inhibitory activity .
Synthesis of Carboxyindoles
- Scientific Field : Medicinal Chemistry
- Application Summary : 5-(Trifluoromethyl)pyridine-2-boronic acid is used as a precursor to biologically active molecules including carboxyindoles .
- Methods of Application : The specific methods of application and experimental procedures would depend on the specific carboxyindole being synthesized .
- Results or Outcomes : Carboxyindoles synthesized using 5-(Trifluoromethyl)pyridine-2-boronic acid have been found to have HCV NS5B polymerase inhibitory activity .
Heterocyclization with α-Oxocarboxylic Acids
- Scientific Field : Organic Chemistry
- Application Summary : 5-(Trifluoromethyl)pyridine-2-boronic acid is used as a reactant in heterocyclization with α-oxocarboxylic acids .
- Methods of Application : The specific methods of application and experimental procedures would depend on the specific α-oxocarboxylic acid used and the desired product .
- Results or Outcomes : The outcome of this reaction is the formation of a heterocyclic compound .
Synthesis of Heteroaryl Benzylureas
- Scientific Field : Medicinal Chemistry
- Application Summary : 5-(Trifluoromethyl)pyridine-2-boronic acid is used as a precursor to biologically active molecules including heteroaryl benzylureas .
- Methods of Application : The specific methods of application and experimental procedures would depend on the specific heteroaryl benzylurea being synthesized .
- Results or Outcomes : Heteroaryl benzylureas synthesized using 5-(Trifluoromethyl)pyridine-2-boronic acid have been found to have glycogen synthase kinase 3 inhibitory activity .
Synthesis of Carboxyindoles
- Scientific Field : Medicinal Chemistry
- Application Summary : 5-(Trifluoromethyl)pyridine-2-boronic acid is used as a precursor to biologically active molecules including carboxyindoles .
- Methods of Application : The specific methods of application and experimental procedures would depend on the specific carboxyindole being synthesized .
- Results or Outcomes : Carboxyindoles synthesized using 5-(Trifluoromethyl)pyridine-2-boronic acid have been found to have HCV NS5B polymerase inhibitory activity .
安全和危害
属性
IUPAC Name |
[5-(trifluoromethyl)pyridin-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF3NO2/c8-6(9,10)4-1-2-5(7(12)13)11-3-4/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHRRKVXTZBZFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=C(C=C1)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590542 | |
| Record name | [5-(Trifluoromethyl)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)pyridine-2-boronic acid | |
CAS RN |
1162257-58-0 | |
| Record name | [5-(Trifluoromethyl)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Trifluoromethyl)pyridine-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



